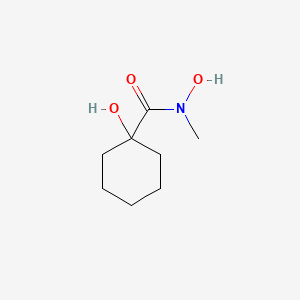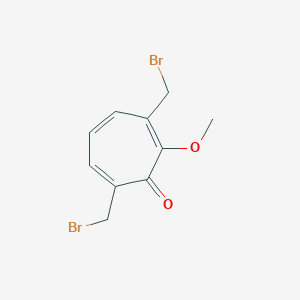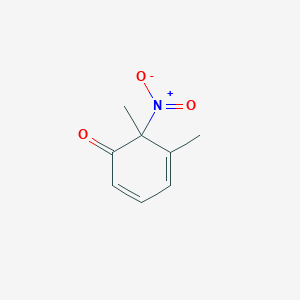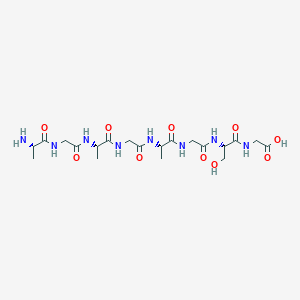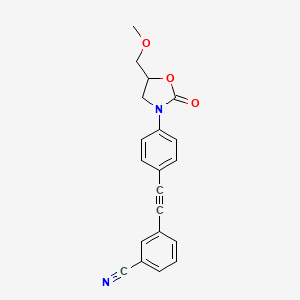
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the methoxymethyl group. The phenyl ring is then functionalized with an ethynyl group, and finally, the benzonitrile moiety is introduced. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile
- 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzamide
Uniqueness
What sets 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)ethynyl)benzonitrile apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
79039-09-1 |
|---|---|
Molekularformel |
C20H16N2O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-[2-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C20H16N2O3/c1-24-14-19-13-22(20(23)25-19)18-9-7-15(8-10-18)5-6-16-3-2-4-17(11-16)12-21/h2-4,7-11,19H,13-14H2,1H3 |
InChI-Schlüssel |
ABKGIBGQBAKROB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)C#CC3=CC(=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


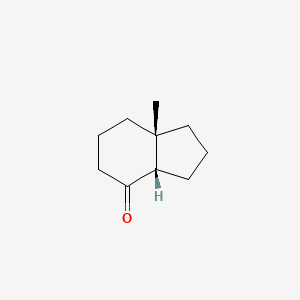




![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
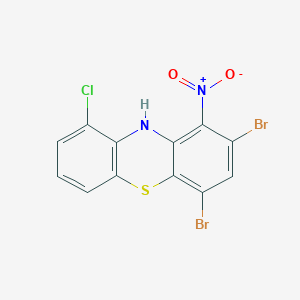
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
